VKGILS-NH2 Acetate
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Overview
Description
VKGILS-NH2 Acetate is a reversed amino acid sequence control peptide for SLIGKV-NH2, which is a protease-activated receptor 2 (PAR2) agonist . Protease-activated receptors are a group of G-protein-coupled receptors that play a significant role in various physiological processes, including inflammation, pain, and wound healing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VKGILS-NH2 Acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: VKGILS-NH2 Acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Major Products: The major product formed from these reactions is the this compound peptide itself .
Scientific Research Applications
VKGILS-NH2 Acetate has several applications in scientific research:
Mechanism of Action
VKGILS-NH2 Acetate acts as a control peptide for SLIGKV-NH2, a PAR2 agonist. When SLIGKV-NH2 binds to PAR2, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the influx of calcium ions and the activation of mitogen-activated protein kinase (MAPK) pathways . This compound, being a reversed sequence, does not activate PAR2 and serves as a negative control in experiments .
Comparison with Similar Compounds
SLIGKV-NH2: A PAR2 agonist that activates the receptor and triggers intracellular signaling.
FSLLRY-NH2: Another peptide that acts as a PAR2 antagonist.
Uniqueness: VKGILS-NH2 Acetate is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGKV-NH2. This allows researchers to differentiate between specific and non-specific effects in their experiments .
Properties
Molecular Formula |
C30H58N8O9 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide |
InChI |
InChI=1S/C28H54N8O7.C2H4O2/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5;1-2(3)4/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38);1H3,(H,3,4)/t17-,18-,19-,20-,22-,23-;/m0./s1 |
InChI Key |
RIVOYAFXFOAVGG-HZIHITNPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
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